Balanced Dual V1a/V2 Receptor Binding Affinity (Ki)
Pecavaptan exhibits near-identical, sub-nanomolar binding affinities for both human V1a and V2 vasopressin receptors (Ki = 0.5 nM and 0.6 nM, respectively), defining its profile as a balanced dual antagonist [1]. This contrasts with selective V2 antagonists such as tolvaptan, which lack meaningful V1a affinity, leaving V1a-mediated vasoconstriction unopposed [2]. The balanced dual profile is a critical differentiator for research applications targeting both vascular and renal vasopressin pathways.
| Evidence Dimension | Binding Affinity (Ki) for V1a and V2 Receptors |
|---|---|
| Target Compound Data | V1a Ki = 0.5 nM; V2 Ki = 0.6 nM |
| Comparator Or Baseline | Tolvaptan: Selective V2 antagonist (V1a affinity negligible/absent) |
| Quantified Difference | Pecavaptan provides potent V1a antagonism; tolvaptan does not |
| Conditions | Human recombinant V1a and V2 receptors in vitro |
Why This Matters
Researchers requiring simultaneous blockade of both vasopressin receptor subtypes must select pecavaptan; tolvaptan is pharmacologically insufficient for V1a-mediated pathways.
- [1] Mondritzki T, Mai TA, Vogel J, Pook E, Wasnaire P, Schmeck C, et al. Cardiac output improvement by pecavaptan: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure. Eur J Heart Fail. 2021;23(5):743–750. View Source
- [2] Mondritzki T, Mai TA, Vogel J, Pook E, Wasnaire P, Schmeck C, et al. Cardiac output improvement by pecavaptan: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure. Eur J Heart Fail. 2021;23(5):743–750. (Methods and results section) View Source
